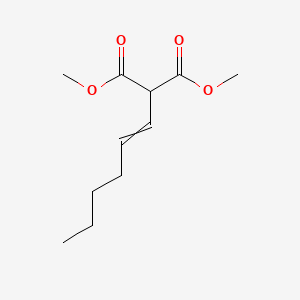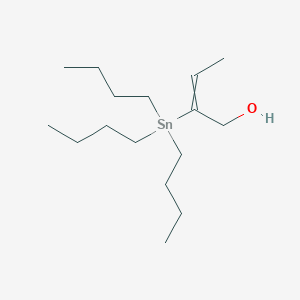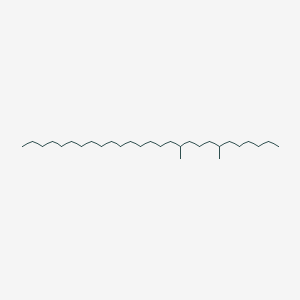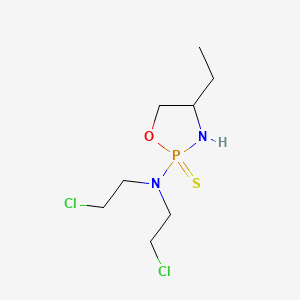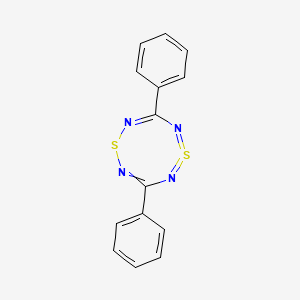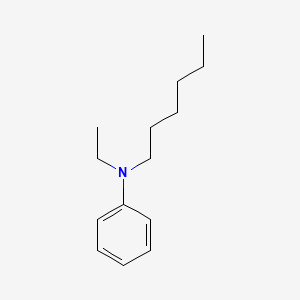
N-Ethyl-N-hexylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-hexylaniline is an organic compound with the molecular formula C14H23N It belongs to the class of secondary amines, characterized by the presence of an ethyl group and a hexyl group attached to the nitrogen atom of an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-N-hexylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with ethyl and hexyl halides. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitrobenzene derivatives, followed by alkylation. This process can be optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-hexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted anilines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-hexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of amines with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-hexylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-hexylaniline
- N-Ethyl-N-butylaniline
- N-Propyl-N-hexylaniline
Uniqueness
N-Ethyl-N-hexylaniline is unique due to its specific combination of ethyl and hexyl groups attached to the nitrogen atom. This structural arrangement imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, as well as a subject of interest in biological and medicinal studies.
Eigenschaften
CAS-Nummer |
77734-49-7 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-ethyl-N-hexylaniline |
InChI |
InChI=1S/C14H23N/c1-3-5-6-10-13-15(4-2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |
InChI-Schlüssel |
XDCINBSGHHNWGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
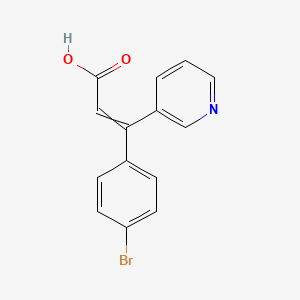

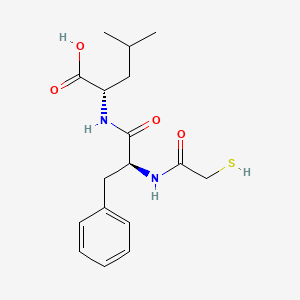
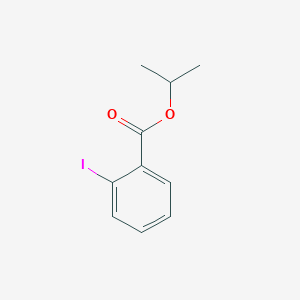

![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
